1-(4-Isopropylphenyl)butan-1-one
Overview
Description
1-(4-Isopropylphenyl)butan-1-one, also known as ibuprofen, is a widely used nonsteroidal anti-inflammatory drug (NSAID). It is known for its analgesic, antipyretic, and anti-inflammatory properties. The compound has a molecular formula of C13H18O and a molecular weight of 190.28 g/mol.
Mechanism of Action
Target of Action
It is known to interact with proteins such asEndoplasmic reticulum mannosyl-oligosaccharide 1,2-alpha-mannosidase , Phospholipase A2, membrane associated , and Group IIE secretory phospholipase A2 . These proteins play crucial roles in various cellular processes, including protein folding, lipid metabolism, and inflammatory responses .
Mode of Action
Based on its known protein targets, it can be hypothesized that this compound may influence protein folding processes, lipid metabolism, and inflammatory responses .
Biochemical Pathways
Given its known protein targets, it is likely to be involved in theendoplasmic reticulum-associated degradation (ERAD) pathway , arachidonic acid metabolism , and eicosanoid signaling pathway .
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Result of Action
Based on its known protein targets, it can be hypothesized that this compound may influence protein quality control, lipid metabolism, and inflammatory responses at the molecular and cellular levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Isopropylphenyl)butan-1-one can be synthesized through various methods. One common synthetic route involves the Friedel-Crafts acylation of isobutylbenzene with butanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to optimize yield and purity .
Industrial Production Methods: Industrial production of this compound often involves large-scale batch or continuous processes. The key steps include the preparation of the starting materials, the acylation reaction, and subsequent purification steps such as distillation and recrystallization to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Isopropylphenyl)butan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the isopropyl group can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Various electrophiles, Lewis acids, controlled temperature.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Substituted aromatic compounds.
Scientific Research Applications
1-(4-Isopropylphenyl)butan-1-one has a wide range of scientific research applications:
Chemistry: Used as a model compound in studies of reaction mechanisms and synthetic methodologies.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Medicine: Extensively studied for its therapeutic effects, including pain relief, fever reduction, and anti-inflammatory properties.
Industry: Utilized in the development of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds.
Comparison with Similar Compounds
Properties
IUPAC Name |
1-(4-propan-2-ylphenyl)butan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O/c1-4-5-13(14)12-8-6-11(7-9-12)10(2)3/h6-10H,4-5H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDWDBWNIZNPCQN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=CC=C(C=C1)C(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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